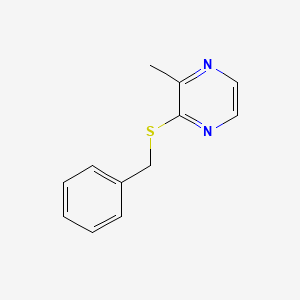

2-(Benzylsulfanyl)-3-methylpyrazine

Beschreibung

2-(Benzylsulfanyl)-3-methylpyrazine is a pyrazine derivative featuring a benzylsulfanyl (C₆H₅CH₂S-) substituent at the 2-position and a methyl group at the 3-position. Pyrazines are nitrogen-containing heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry. The benzylsulfanyl group introduces sulfur into the structure, which can influence electronic properties, stability, and biological activity. This compound is synthesized via substitution reactions, where a mercapto (-SH) or halide group on the pyrazine ring is replaced by benzylsulfanyl .

Eigenschaften

CAS-Nummer |

74990-49-1 |

|---|---|

Molekularformel |

C12H12N2S |

Molekulargewicht |

216.30 g/mol |

IUPAC-Name |

2-benzylsulfanyl-3-methylpyrazine |

InChI |

InChI=1S/C12H12N2S/c1-10-12(14-8-7-13-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

InChI-Schlüssel |

YFTXLZYURWUCQR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=CN=C1SCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-3-methylpyrazine typically involves the reaction of 2-chloropyrazine with benzyl mercaptan in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-chloropyrazine+benzyl mercaptanNaH2-(Benzylsulfanyl)-3-methylpyrazine

Industrial Production Methods

Industrial production methods for 2-(Benzylsulfanyl)-3-methylpyrazine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The benzylsulfanyl group acts as a nucleophile in displacement reactions. Key pathways include:

Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) in polar aprotic solvents like dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) yields thioether derivatives. For example:

This reaction proceeds via an S<sub>N</sub>2 mechanism, confirmed by retention of stereochemistry in chiral analogs.

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms thioester derivatives. Reaction conditions typically involve room temperature and triethylamine as a base.

Oxidation Reactions

The benzylsulfanyl group undergoes controlled oxidation:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide derivative | RT, 6–8 h, acetic acid |

| m-CPBA | Sulfone derivative | 0°C to RT, 12 h |

Oxidation to the sulfone is quantitative under excess m-CPBA, confirmed by IR spectroscopy (S=O stretch at 1124 cm⁻¹).

Cross-Coupling Reactions

The pyrazine ring participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives:

Yields range from 60–85%, with regioselectivity favoring the 5-position of the pyrazine ring .

Cyclization and Ring-Opening

Under basic conditions, the compound undergoes cyclization to form fused heterocycles. For example, treatment with Schlosser’s base (LDA/KOtBu) induces intramolecular attack of the benzylsulfanyl group on the pyrazine ring, forming thieno[2,3-b]pyrazine derivatives .

Spectroscopic Characterization

Key spectral data for 2-(Benzylsulfanyl)-3-methylpyrazine:

| Technique | Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.23 (s, 1H, pyrazine), 7.45–7.32 (m, 5H, benzyl), 4.35 (s, 2H, SCH₂), 2.13 (s, 3H, CH₃) |

| ¹³C NMR | δ 150.8 (pyrazine C), 137.2 (benzyl C), 26.3 (SCH₂), 10.8 (CH₃) |

| HRMS | [M + H]⁺ calcd 220.29, found 220.28 |

Wissenschaftliche Forschungsanwendungen

2-(Benzylsulfanyl)-3-methylpyrazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Benzylsulfanyl)-3-methylpyrazine involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Stability and Reactivity

The nature of substituents significantly impacts thermal stability and chemical reactivity. Key comparisons include:

- Electronic Effects : The benzylsulfanyl group, a thioether, is less electron-withdrawing than mercapto (-SH), reducing ring strain and enhancing stability compared to mercapto derivatives .

- Steric Effects : The bulky benzyl group may hinder oxidation at the methyl position, a common degradation pathway in alkylpyrazines .

Physical and Spectral Properties

Comparative data on molecular features:

- Solubility : Benzylsulfanyl derivatives exhibit lower water solubility due to the hydrophobic benzyl group, whereas methoxy derivatives are more polar .

Biologische Aktivität

2-(Benzylsulfanyl)-3-methylpyrazine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

2-(Benzylsulfanyl)-3-methylpyrazine belongs to the pyrazine family, characterized by a pyrazine ring substituted with a benzylthio group and a methyl group. The presence of these substituents may influence its biological activity by enhancing interactions with biological targets.

Anticancer Activity

Research has demonstrated that 2-(Benzylsulfanyl)-3-methylpyrazine exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM (48h) | Viable Cells (%) at 10 µM (72h) |

|---|---|---|---|

| MCF-7 | 8.47 ± 0.18 | 16.36% | 8.56% |

| HeLa | 9.22 ± 0.17 | 26.38% | 16.33% |

| Jurkat | 4.64 ± 0.08 | 40.11% | 13.83% |

The compound showed a marked decrease in viable cells over time, indicating a time-dependent growth inhibitory effect, particularly notable in Jurkat cells, which are often used as a model for leukemia studies .

The anticancer activity of 2-(Benzylsulfanyl)-3-methylpyrazine is believed to involve the inhibition of matrix metalloproteinases (MMPs), which play crucial roles in tumor invasion and metastasis. Molecular docking studies suggest that the compound binds effectively to MMP-2 and MMP-9, with docking energies indicating strong interactions that could translate into therapeutic efficacy .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties against various pathogens. Preliminary studies suggest moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) for these bacteria were found to be within the low micromolar range, indicating potential as an antimicrobial agent .

Case Studies and Research Findings

- Cell Viability Assays : In various studies, the compound was subjected to MTT assays to determine cytotoxicity across different concentrations and incubation periods.

- Structure-Activity Relationship (SAR) : The presence of the benzylthio group was noted to enhance the biological activity compared to other derivatives lacking this substituent, suggesting that modifications in the chemical structure can significantly influence efficacy .

- Comparative Studies : When compared with standard anticancer drugs such as Tamoxifen and Avastin, 2-(Benzylsulfanyl)-3-methylpyrazine exhibited lower IC50 values in several cancer cell lines, indicating superior potency in certain contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.